4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide
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Overview
Description
4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]BENZAMIDE is a complex organic compound that features a combination of pyrazole, triazole, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]BENZAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling with benzamide derivatives. Common reagents used in these reactions include chlorinating agents, nitrating agents, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogen atoms can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and various catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups .
Scientific Research Applications
4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL derivatives: Similar in structure but may have different substituents on the pyrazole ring.
1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL derivatives: Similar in structure but may have different substituents on the triazole ring
Uniqueness
4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H15ClFN7O3 |
---|---|
Molecular Weight |
455.8 g/mol |
IUPAC Name |
4-[(4-chloro-3-nitropyrazol-1-yl)methyl]-N-[1-[(2-fluorophenyl)methyl]-1,2,4-triazol-3-yl]benzamide |
InChI |
InChI=1S/C20H15ClFN7O3/c21-16-11-27(25-18(16)29(31)32)9-13-5-7-14(8-6-13)19(30)24-20-23-12-28(26-20)10-15-3-1-2-4-17(15)22/h1-8,11-12H,9-10H2,(H,24,26,30) |
InChI Key |
GWWGKVOPONWSNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC(=N2)NC(=O)C3=CC=C(C=C3)CN4C=C(C(=N4)[N+](=O)[O-])Cl)F |
Origin of Product |
United States |
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